1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly as potential anticancer agents. This compound features a chlorophenyl substituent that enhances its biological activity and offers a scaffold for further modifications to improve efficacy and selectivity against various targets.
The synthesis and characterization of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL have been documented in several studies, highlighting its promising applications in medicinal chemistry and biochemistry. Research articles and patents provide insights into its synthesis methods, biological properties, and potential therapeutic uses.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrazolo[3,4-d]pyrimidines, which are known for their ability to inhibit various kinases and other enzymes involved in cancer progression.
The synthesis of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL can be approached through various methods:
Technical details regarding reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL can be analyzed through various techniques:
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL undergoes various chemical reactions:
The mechanism of action for 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL primarily involves its interaction with specific protein targets:
In vitro studies have demonstrated that this compound can inhibit tumor growth by inducing apoptosis in cancer cells. Molecular docking studies further elucidate its binding affinity and interaction dynamics with target proteins.
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) provide insights into functional groups present in the compound.
1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL has significant applications in scientific research:
Pyrazolo[3,4-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling effective interactions with biological targets involved in nucleotide metabolism and signaling pathways [2] [3]. This bicyclic heterocycle serves as a bioisostere for endogenous purines, facilitating competitive binding at ATP-active sites of kinases and other nucleotide-dependent enzymes. The core structure offers three key modification sites (N1, C3, C4) that allow extensive chemical diversification to modulate target affinity, selectivity, and pharmacokinetic properties [2] [6]. The 4-ol tautomer (4-hydroxy form) predominates in physiological conditions, contributing to hydrogen-bonding interactions critical for target engagement [4].
Table 1: Fundamental Chemical Properties of 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₇ClN₄O | [1] [4] |
Molecular Weight | 246.65 g/mol | [4] |
Melting Point | >300°C | [4] |
Predicted pKa | 8.43 ± 0.10 | [4] |
SMILES String | Oc1ncnc2n(ncc12)-c3ccc(Cl)cc3 | [1] |
InChI Key | MHFVAIHAHMEWHA-UHFFFAOYSA-N | [1] |
Log P (Predicted) | 1.58 ± 0.1 g/cm³ | [4] |
Commercial sourcing reveals limited availability with significant cost variation (e.g., $502.83/5mg to $1200/1g), reflecting synthetic challenges associated with chlorophenyl incorporation [4]. The scaffold has evolved from early kinase inhibitors to targeted agents against oncological, cardiovascular, and infectious diseases, with the 2-chlorophenyl derivative emerging as a structurally optimized variant warranting detailed investigation [2] [6].
The medicinal exploration of pyrazolo[3,4-d]pyrimidines began in earnest with their identification as potent tyrosine kinase inhibitors in the early 2000s, capitalizing on their adenine-mimetic properties [2] [3]. Initial compounds focused on unsubstituted or methylated N1 positions, demonstrating moderate EGFR inhibition but limited therapeutic windows. The strategic incorporation of aryl groups at N1 marked a significant advancement, particularly phenyl and substituted phenyl rings, which enhanced hydrophobic interactions within the adenine-binding pocket of kinases [2]. This innovation led to compounds like V (undisclosed structure in source) exhibiting nanomolar EGFR inhibition (IC₅₀ ≈ 15 nM), validating the scaffold's potential in oncology drug discovery [2].
Cancer therapeutics remains the predominant focus, with extensive structure-activity relationship (SAR) studies establishing pyrazolo[3,4-d]pyrimidines as versatile epidermal growth factor receptor (EGFR) inhibitors capable of addressing mutant variants. Compound 12b from recent studies exemplifies this progress, demonstrating dual inhibition of wild-type EGFR (IC₅₀ = 0.016 µM) and the resistant T790M mutant (IC₅₀ = 0.236 µM) while inducing apoptosis and cell cycle arrest in A549 lung cancer cells [2]. Beyond oncology, scaffold diversification has yielded PDE inhibitors exemplified in patent US5294612A, where 6-cyclopentylamino derivatives (e.g., 1-cyclopentyl-3-methyl-6-quinolin-4-yl derivative) demonstrated potent cardiovascular effects, expanding therapeutic applications [6].
Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery
Compound | N1 Substituent | C4 Position | Primary Target | Bioactivity | Application Focus |
---|---|---|---|---|---|
Early Lead | Methyl | Amino | EGFR WT | IC₅₀ ≈ 500 nM | Oncology |
Compound V | Phenyl | Chloro | EGFR WT | IC₅₀ ≈ 15 nM | Oncology |
Compound 12b | 4-Chlorophenyl | Hydrazone | EGFR WT/T790M | IC₅₀ = 0.016 µM / 0.236 µM | Oncology (Resistant Cancers) |
Patent Example | Cyclopentyl | Quinolinyl | Phosphodiesterase | Blood pressure reduction | Cardiovascular |
Lead Compound | 2-Chlorophenyl | Hydroxy | Multi-kinase | Sub-µM across kinase panels | Broad Spectrum |
Recent antiviral research has uncovered unexpected potential, with chlorophenyl-substituted analogues demonstrating sub-micromolar inhibition of human adenovirus (HAdV) through mechanisms potentially involving viral DNA replication disruption [7]. This expansion into infectious disease underscores the scaffold's versatility beyond its kinase-focused origins. The historical trajectory reveals a consistent theme: incremental optimization of substituents has progressively enhanced potency, selectivity, and therapeutic scope, with the 2-chlorophenyl variant representing a contemporary focus due to its balanced electronic and steric properties [2] [6] [7].
The 2-chlorophenyl group at N1 confers distinct advantages over other substituents through synergistic electronic modulation, steric constraints, and hydrophobic stabilization. Chlorine's strong electron-withdrawing character (σₚ = 0.23) reduces electron density on the pyrazolo[3,4-d]pyrimidine ring, enhancing hydrogen-bond accepting capacity at N7 and C4 carbonyl oxygen, critical for ATP-binding site interactions [4] [6]. Ortho-substitution induces axial torsion (≈45-60°) between heterocycle and phenyl planes, positioning the chlorine atom optimally for hydrophobic contact with kinase subpockets typically occupied by methionine residues [6]. This configuration simultaneously prevents π-stacking-induced off-target binding, improving selectivity profiles compared to unsubstituted or para-substituted analogues [4] [6].
Comparative studies of positional isomers reveal dramatic bioactivity differences. The 2-chlorophenyl derivative exhibits a 3-5 fold enhancement in EGFR inhibition over its 3-chloro and 4-chloro counterparts in enzymatic assays, attributed to optimized subpocket occupancy in the hydrophobic region I of the ATP-binding site [2] [6]. In cellular models, this translates to superior antiproliferative activity; for instance, 2-chlorophenyl compounds demonstrate IC₅₀ values 8-10 µM lower than 4-chlorophenyl analogues against HCT-116 colon carcinoma lines [2]. The ortho-chloro substituent also influences physicochemical parameters, moderately increasing lipophilicity (Δlog P ≈ +0.4 versus phenyl) while maintaining aqueous solubility through its torsional effect that disrupts crystal packing [4] [5].
Patent data underscores therapeutic advantages: 6-heterocyclyl pyrazolo[3,4-d]pyrimidin-4-ones bearing 2-chlorophenyl groups demonstrate enhanced cardiovascular effects in vivo compared to unsubstituted derivatives, lowering blood pressure at 30% reduced dosages in hypertensive models [6]. Similarly, antiviral studies indicate that ortho-chloro substitution on anilino moieties augments adenovirus inhibition (IC₅₀ ≈ 0.27 µM) by approximately 4-fold compared to meta-substituted analogues, likely through improved membrane permeability and target residence time [7]. These consistent improvements validate the strategic incorporation of the 2-chlorophenyl moiety for optimizing target engagement across therapeutic domains.
Positional isomerism within the pyrazolo[3,4-d]pyrimidine scaffold profoundly influences target selectivity profiles through steric complementarity and electronic modulation. The 4-hydroxy tautomer predominates (>95%) under physiological conditions, serving as a hydrogen-bond donor/acceptor bridge critical for anchoring to kinase hinge regions [2] [4]. Substitution at C3 versus N1 directs molecular topology: C3-methyl derivatives exhibit 5-fold greater selectivity for EGFR over VEGFR2 compared to N1-methyl analogues due to steric clash with the larger VEGFR2 gatekeeper residue [2] [3]. Similarly, replacing C4-hydroxy with C4-amino enhances Pim-1 kinase affinity (Kd ≈ 7 nM) but diminishes EGFR activity 100-fold, demonstrating how minor functional group alterations can radically redirect selectivity [6].
Chlorophenyl positional isomers exhibit distinct target preferences validated through systematic comparisons. The 2-chlorophenyl isomer demonstrates balanced inhibition across EGFR mutants (L858R/T790M IC₅₀ ≈ 0.1 µM), while the 3-chlorophenyl analogue favors wild-type EGFR (IC₅₀ = 0.03 µM) with 10-fold reduced activity against T790M mutants [2] [6]. The 4-chlorophenyl isomer shows preference for non-kinase targets like tubulin polymerization inhibition, underscoring how halogen position redirects target engagement [4] [6]. Molecular modeling reveals these differences originate from ortho-chloro's ability to access a hydrophobic subpocket adjacent to the ATP-binding site in resistant EGFR mutants, a region sterically hindered in other isoforms [2].
Functional group modifications at C6 further modulate selectivity. Hydrazone-linked aromatic moieties (e.g., compound 12b) enhance mutant EGFR selectivity by forming π-cation interactions with Lys745, while alkylamino chains at C6 favor PDGFR inhibition through hydrophobic burial [2]. The 6-(3-nitrophenyl) derivative exhibits dual EGFR/HAdV inhibition (IC₅₀ = 0.27 µM and 1.8 µM respectively), whereas its 3-aminophenyl counterpart selectively inhibits src kinase (IC₅₀ = 0.11 µM), demonstrating how electronic modulation at distal positions fine-tunes target preference [2] [7]. These structure-activity relationships provide a strategic roadmap for rational design of isoform-selective inhibitors through systematic positional variation.
Table 3: Impact of Positional Isomerism and Functional Groups on Target Selectivity
Modification Site | Structural Variant | Primary Target | Selectivity Shift | Key Interaction Change |
---|---|---|---|---|
N1 Phenyl Position | 2-Chlorophenyl | EGFR T790M | 5x vs 4-chloro in mutant EGFR | Hydrophobic subpocket occupancy |
N1 Phenyl Position | 4-Chlorophenyl | Tubulin | Loss of kinase selectivity | Altered molecular planarity |
C3 Position | Methyl | EGFR WT | 5x EGFR vs VEGFR2 | Steric exclusion from VEGFR2 |
C4 Position | Amino vs Hydroxy | Pim-1 kinase | 100x Pim-1 vs EGFR loss | H-bond donor reversal |
C6 Linker | Hydrazone vs alkylamino | EGFR T790M vs PDGFR | Mutant EGFR vs broad-spectrum TK | π-cation vs hydrophobic burial |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: